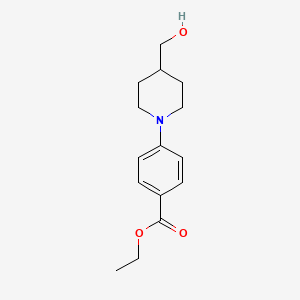

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is an organic compound with the molecular formula C15H21NO3 It features a benzoate ester linked to a piperidine ring, which is further substituted with a hydroxymethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves a multi-step process:

Formation of 4-(hydroxymethyl)piperidine: This intermediate can be synthesized by the reduction of 4-piperidone using sodium borohydride in methanol.

Esterification: The intermediate 4-(hydroxymethyl)piperidine is then reacted with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate in acetonitrile to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反応の分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate+H3O+→Benzoic acid+Ethanol

This reaction is reversible and influenced by pH. Under basic conditions, the sodium salt of the acid is formed .

Hydroxymethyl Group Modification

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation. For example, using 2-iodoxybenzoic acid (IBX) in ethyl acetate at 80°C oxidizes the alcohol to a ketone or aldehyde .

Esterification

The ethyl ester can be replaced with other alkyl groups (e.g., methyl, propyl) through esterification. This typically involves reacting the carboxylic acid (obtained via hydrolysis) with alcohols in the presence of acid catalysts like H₂SO₄ .

Alkylation and Amination

The piperidine nitrogen acts as a nucleophile, enabling alkylation with alkyl halides or amination with amines. For instance:

Piperidine N+R-X→N-alkyl-piperidine derivative

This reactivity is critical for modulating biological activity .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to a ketone (via IBX) or aldehyde, altering the compound’s reactivity and potential biological interactions .

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic substitution reactions with electrophiles (e.g., acetyl chloride), forming substituted derivatives.

Amidation

Following ester hydrolysis to benzoic acid, the carboxylic acid can react with amines to form amides using coupling reagents like DCC.

Reaction Comparison Table

| Reaction Type | Conditions/Reagents | Products |

|---|---|---|

| Ester Hydrolysis | Acid (H₃O⁺) or Base (OH⁻) | Benzoic acid or sodium salt, ethanol |

| Esterification | Alcohol, Acid catalyst (H₂SO₄) | Alkyl ester (e.g., methyl, propyl) |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-alkyl-piperidine derivative |

| Oxidation | IBX, EtOAc, 80°C | Ketone/Aldehyde derivative |

| Nucleophilic Substitution | Electrophiles (e.g., acetyl chloride) | Substituted piperidine derivatives |

| Amidation | Amine, Coupling reagents (e.g., DCC) | Amide derivative |

Biological and Chemical Implications

Modifications to the piperidine ring or hydroxymethyl group significantly influence the compound’s reactivity and biological interactions. For example, oxidation or

科学的研究の応用

Central Nervous System Disorders

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has been investigated for its potential in treating various central nervous system (CNS) disorders. The compound's ability to interact with neurotransmitter systems suggests it may be effective in managing conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's disease. Studies indicate that compounds with similar piperidine structures exhibit neuroprotective properties, making this compound a candidate for further research in this area .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies on related compounds have shown that they can inhibit tumor growth by targeting metabolic pathways associated with cancer cells . Further investigations are warranted to elucidate the specific anticancer mechanisms of this compound.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and esterification processes. The resulting compound's structure allows for various modifications that can enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties .

| Synthesis Step | Description |

|---|---|

| Step 1 | Alkylation of piperidine derivative with hydroxymethyl group |

| Step 2 | Esterification with benzoic acid derivative |

| Step 3 | Purification and characterization of the final product |

Neuroprotective Effects

A study demonstrated that derivatives of piperidine, including this compound, showed significant neuroprotective effects in animal models of neurodegeneration. These findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Anticancer Efficacy

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure have resulted in enhanced activity against breast and prostate cancer cells, indicating a promising avenue for further investigation into this compound .

作用機序

The mechanism by which Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, while the benzoate ester can enhance binding affinity and specificity.

類似化合物との比較

Similar Compounds

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.

4-(Hydroxymethyl)piperidine-1-carbodithioic acid: Contains a carbodithioic acid group instead of a benzoate ester.

1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-piperidinemethanol: Features a sulfonyl group and a chlorophenyl substituent.

Uniqueness

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is unique due to its combination of a benzoate ester and a hydroxymethyl-substituted piperidine ring. This combination provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications in chemistry and biology.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

生物活性

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxymethyl group and an ethyl ester moiety attached to a benzoate. The molecular formula is C16H23N1O3, with a molecular weight of approximately 275.36 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, compounds with similar piperidine structures have been shown to act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and cancer progression . The presence of the hydroxymethyl group may enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.

Biological Activities

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that similar compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Compounds featuring the piperidine moiety have been investigated for their anticancer properties. Specifically, those that inhibit LSD1 may contribute to reduced tumor growth by altering gene expression profiles associated with cancer progression . The structural modifications in this compound could enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumorigenesis.

Case Study 1: Inhibition of LSD1

In a study exploring the SAR of piperidine-containing compounds, this compound was synthesized and tested for its ability to inhibit LSD1. The results indicated a significant reduction in H3K4 methylation levels, suggesting that this compound could effectively modulate epigenetic markers associated with cancer .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of piperidine derivatives, including this compound. The compound demonstrated MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C16H23N1O3 |

| Molecular Weight | 275.36 g/mol |

| Antibacterial Activity | Effective against S. aureus and E. coli |

| LSD1 Inhibition | Significant reduction in H3K4 methylation |

| Anticancer Potential | Modulates gene expression related to tumor growth |

特性

IUPAC Name |

ethyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)13-3-5-14(6-4-13)16-9-7-12(11-17)8-10-16/h3-6,12,17H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPVQNSTCDOHDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。